1-(2-chloroethyl)-1H-imidazo[1,2-b]pyrazole
Overview
Description
1-(2-chloroethyl)-1H-imidazo[1,2-b]pyrazole is a chemical compound with the empirical formula C5H7ClN2 . It is a halogenated heterocycle .
Synthesis Analysis
The synthesis of this compound involves the reaction of 4-bromopyrazole with 2-chloroethyl compounds . A regioselective synthesis of 5-chloro-1-vinyl- and 3-alkenyl-5-chloro-1H-pyrazoles has been reported, where the reaction of 2,2-dichlorovinyl ketones with 2-(hydroxyethyl)hydrazine led to the formation of 3-substituted 5-chloro-1-(2-hydroxyethyl)-1H-pyrazoles .Chemical Reactions Analysis
The selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold using a Br/Mg-exchange, as well as regioselective magnesiations and zincations with TMP-bases (TMP = 2,2,6,6-tetramethylpiperidyl), followed by trapping reactions with various electrophiles has been reported .Scientific Research Applications
Antitumor Activity
Bis(2-chloroethyl)amino derivatives of imidazole, including structures similar to 1-(2-chloroethyl)-1H-imidazo[1,2-b]pyrazole, have been reviewed for their antitumor activity. Some of these compounds have progressed beyond preclinical testing due to their promising biological properties. The focus is on the synthesis of compounds with different biological activities, aiming to find new antitumor drugs (Iradyan et al., 2009).
Role in Synthesis of Heterocycles
The pyrazole moiety, a core component of this compound, is extensively used in organic synthesis and medicinal chemistry due to its pharmacophore significance. Pyrazoles are utilized as synthons in creating various biologically active compounds with anticancer, analgesic, anti-inflammatory, and antimicrobial properties, among others. The synthesis processes involve condensation followed by cyclization to obtain these heterocycles under various conditions (Dar & Shamsuzzaman, 2015).
Medicinal Chemistry Applications
Imidazo[1,2-b]pyridazine scaffolds, closely related to this compound, demonstrate significant therapeutic potential. The kinase inhibitor ponatinib is one successful example that has led to renewed interest in imidazo[1,2-b]pyridazine-containing derivatives for their potential therapeutic applications. This interest is driven by the scaffold's versatile structure-activity relationships (SARs), which provide a framework for developing novel compounds with enhanced pharmacokinetic profiles and efficacy (Garrido et al., 2021).
Heterocyclic N-oxide Applications
Heterocyclic N-oxide derivatives, including those synthesized from imidazole and related compounds, have shown significant potential in organic synthesis, catalysis, and drug development. These compounds are pivotal in forming metal complexes, designing catalysts, and developing novel medicinal applications due to their unique functionalities and biological importance. The versatility of heterocyclic N-oxides underscores their role in advancing chemistry and drug development projects (Li et al., 2019).
Safety and Hazards
The safety data sheet for similar compounds like 1-(2-Chloroethyl)pyrrolidine hydrochloride indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, respiratory irritation, and could be harmful if swallowed or inhaled .
Mechanism of Action
Target of Action
Pyrazole derivatives, which include 1-(2-chloroethyl)-1h-imidazo[1,2-b]pyrazole, are known to interact with various biological targets due to their diverse pharmacological effects .
Mode of Action
Pyrazole derivatives have been reported to exhibit a wide range of biological activities, suggesting that they may interact with their targets in multiple ways .
Biochemical Pathways
Pyrazole derivatives are known to influence various biochemical pathways, indicating that this compound could potentially affect multiple pathways .
Result of Action
Given the diverse biological activities of pyrazole derivatives, it can be inferred that this compound may induce a variety of molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
1-(2-chloroethyl)-1H-imidazo[1,2-b]pyrazole plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as monoamine oxidase, which is involved in the breakdown of neurotransmitters . Additionally, this compound can form covalent bonds with nucleophilic sites on proteins, leading to modifications that can alter protein function and stability .
Cellular Effects
The effects of this compound on cellular processes are diverse and significant. This compound has been observed to influence cell signaling pathways, particularly those involved in cell proliferation and apoptosis . It can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function . In cancer cells, this compound has demonstrated the ability to induce cell cycle arrest and promote apoptosis, making it a potential candidate for anticancer therapies .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism is the formation of covalent bonds with DNA and proteins, which can lead to the inhibition of DNA replication and transcription . This compound can also inhibit enzyme activity by binding to the active sites of enzymes, thereby preventing substrate binding and catalysis . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, but it can undergo hydrolysis and other degradation processes over time . In vitro and in vivo studies have demonstrated that prolonged exposure to this compound can lead to cumulative effects on cellular function, including changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can modulate cellular processes without causing significant harm . At higher doses, this compound can induce toxic effects, including damage to DNA and proteins, leading to cell death and tissue damage . Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at specific dosage levels .
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to its biotransformation and elimination from the body. This compound is metabolized by enzymes such as cytochrome P450, which catalyze its oxidation and subsequent conjugation with glutathione and other cofactors . These metabolic processes can influence the compound’s bioavailability and toxicity, as well as its effects on metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can cross cell membranes through passive diffusion and active transport mechanisms . Once inside the cell, this compound can bind to intracellular proteins and accumulate in specific cellular compartments . Its distribution within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound has been found to localize in the nucleus, where it can interact with DNA and nuclear proteins . Additionally, this compound can be targeted to other organelles, such as the mitochondria and endoplasmic reticulum, through specific targeting signals and post-translational modifications . These localization patterns can influence the compound’s effects on cellular processes and its overall efficacy as a therapeutic agent .
Properties
IUPAC Name |
1-(2-chloroethyl)imidazo[1,2-b]pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN3/c8-2-4-10-5-6-11-7(10)1-3-9-11/h1,3,5-6H,2,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZMKMZHEABVJEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CC=N2)N1CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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